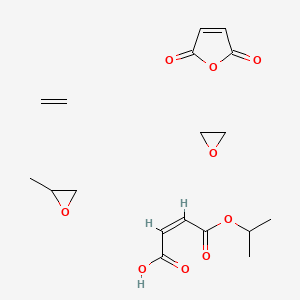![molecular formula C12H16Cl2N4O8 B14447710 2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol CAS No. 79395-70-3](/img/structure/B14447710.png)
2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-chloroethyl)amino]ethanol and 2,4,6-trinitrophenol are two distinct compounds with significant applications in various fields 2-[Bis(2-chloroethyl)amino]ethanol is a chemical compound known for its use in organic synthesis and as an intermediate in the production of other chemicals
Méthodes De Préparation
2-[Bis(2-chloroethyl)amino]ethanol
The synthesis of 2-[Bis(2-chloroethyl)amino]ethanol typically involves the reaction of bis(2-chloroethyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous nitration processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-[Bis(2-chloroethyl)amino]ethanol
2-[Bis(2-chloroethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes several types of reactions:
Reduction: It can be reduced to form amino derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the nitro groups are replaced by other electrophiles.
Applications De Recherche Scientifique
2-[Bis(2-chloroethyl)amino]ethanol
2-[Bis(2-chloroethyl)amino]ethanol is used in scientific research for:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Chemical Analysis: It is used as a reagent in analytical chemistry.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: It is a key component in the manufacture of explosives.
Dyes: It is used in the production of dyes and pigments.
Analytical Chemistry: It is used as a reagent for detecting metals and other substances.
Mécanisme D'action
2-[Bis(2-chloroethyl)amino]ethanol
The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethanol involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of normal cellular functions. This property makes it useful in the development of chemotherapeutic agents .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through its ability to undergo redox reactions. It can donate or accept electrons, making it useful in various chemical and analytical applications. Its ability to form complexes with metals also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
2-[Bis(2-chloroethyl)amino]ethanol
Similar compounds include:
Bis(2-chloroethyl)amine: Used in the synthesis of other chemicals and as an intermediate in organic synthesis.
Bis(2-chloroethyl)ether: Used as a solvent and in the production of other chemicals.
Tris(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and other organic compounds.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Used as a pesticide and in the synthesis of dyes.
4-Nitrophenol: Used in the production of pharmaceuticals and as a reagent in chemical analysis.
2,4,6-Trinitrotoluene (TNT): Used as an explosive and in the manufacture of other chemicals.
Propriétés
Numéro CAS |
79395-70-3 |
|---|---|
Formule moléculaire |
C12H16Cl2N4O8 |
Poids moléculaire |
415.18 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H13Cl2NO.C6H3N3O7/c7-1-3-9(4-2-8)5-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-6H2;1-2,10H |
Clé InChI |
DXSSCRPKNCNUOA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)

![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)

![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)

![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)

